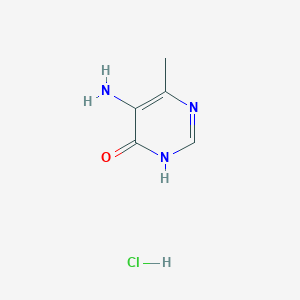

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride

Description

Properties

IUPAC Name |

5-amino-4-methyl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,6H2,1H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLCBHRSCOUMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-amino-6-methyl-4,5-dioxo-3,4-dihydropyrimidine, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a dihydropyrimidine core with other derivatives but differs in substituent placement and functional groups. Key comparisons include:

- Key Differences: The target compound lacks the thieno ring system present in Compound 9, which may reduce steric hindrance and alter electronic properties . Compared to IIh, the amino group at position 5 (vs. methylthio at position 2) could enhance hydrogen-bonding interactions with biological targets .

Pharmacological Activity

While the target compound’s bioactivity is uncharacterized in the evidence, analogs provide insights:

| Compound | Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride | Not reported | Not investigated | - |

| IIh, IIe, IIk, IIl | Analgesic | Peripheral pain inhibition |

Biological Activity

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, which include antiviral , antimicrobial , anti-inflammatory , and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride can be attributed to its interaction with various cellular targets, leading to significant biochemical changes. Pyrimidine derivatives generally exert their effects through several mechanisms:

- Enzymatic Inhibition : Many pyrimidine derivatives inhibit enzymes critical for cellular processes, such as cyclooxygenase (COX) enzymes involved in inflammation.

- Receptor Interaction : They can bind to specific receptors, modifying signal transduction pathways.

- Antiviral Activity : Some derivatives exhibit activity against viral replication by targeting viral enzymes or processes.

Antiviral Activity

Research indicates that pyrimidine derivatives, including 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride, possess antiviral properties. For example, studies have shown that compounds in this class can inhibit the replication of viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride has been evaluated for its anti-inflammatory potential. In vitro studies showed that it effectively reduced COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Research Findings

A variety of studies have investigated the biological activities of this compound:

- Antiviral Studies : A study highlighted the compound's effectiveness against HSV, where it exhibited a therapeutic index indicating significant antiviral potential .

- Antimicrobial Investigations : Research demonstrated that 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride inhibited Gram-positive and Gram-negative bacteria effectively .

- Anti-inflammatory Activity : In animal models, the compound showed a marked reduction in carrageenan-induced paw edema compared to control groups treated with standard drugs .

Case Studies

Several case studies have documented the efficacy of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride in various applications:

| Study | Focus | Findings |

|---|---|---|

| Kumar et al., 2004 | Anti-inflammatory | Demonstrated significant reduction in edema in rat models compared to diclofenac sodium. |

| Bernardino et al., 2021 | Antiviral | Showed high efficacy against HSV with a notable therapeutic index. |

| Recent Synthesis Studies | Antimicrobial | Confirmed broad-spectrum antimicrobial activity against several pathogens. |

Q & A

Basic Question: How can experimental design methodologies optimize the synthesis of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride?

Answer:

To minimize trial-and-error approaches, researchers should adopt Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, reagent ratios, reaction time) and identify optimal conditions. For example:

- Statistical DoE (e.g., factorial designs) reduces the number of experiments while capturing interactions between variables .

- Quantum chemical calculations (e.g., transition state analysis) predict reaction pathways, enabling targeted experimental validation .

- Feedback loops between computational simulations and experimental data refine synthesis protocols (e.g., adjusting pH or solvent polarity based on predicted energy barriers) .

Table 1: Example DoE parameters for synthesis optimization

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 60–100 | 85 | +22% |

| Molar Ratio | 1:1.2–1:1.8 | 1:1.5 | +15% |

| Reaction Time (h) | 4–8 | 6 | +12% |

Basic Question: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies impurities (e.g., diastereomers or unreacted intermediates) using validated methods (e.g., ammonium acetate buffer at pH 6.5 for peak resolution) .

- Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., distinguishing NH₂ and methyl groups in the pyrimidine ring) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 227.62) and detects degradation products .

Note: Impurity profiling requires reference standards (e.g., structurally related compounds like aminopterin derivatives for cross-validation) .

Advanced Question: How can computational and experimental data resolve contradictions in reaction mechanisms?

Answer:

Discrepancies between predicted and observed outcomes often arise from incomplete mechanistic models. To address this:

- Reaction Path Search Algorithms: Use quantum mechanics/molecular mechanics (QM/MM) simulations to map energy landscapes and identify overlooked intermediates .

- Kinetic Isotope Effects (KIE): Experimental KIE measurements validate computational transition states (e.g., deuterium labeling at the 6-methyl group to probe rate-determining steps) .

- Sensitivity Analysis: Statistically rank parameters (e.g., solvent polarity) to prioritize experimental validation of computational predictions .

Advanced Question: What reactor design considerations are critical for scaling up synthesis while maintaining yield?

Answer:

- Mixing Efficiency: Computational fluid dynamics (CFD) models optimize agitation rates to prevent localized pH or temperature gradients .

- Residence Time Distribution (RTD): Ensure uniform reaction progress in continuous-flow systems (e.g., microreactors for exothermic steps) .

- Heat Transfer: Pilot-scale reactors require jacketed designs to manage exothermicity, validated via calorimetry .

Advanced Question: How can researchers mitigate instability of the hydrochloride salt under varying storage conditions?

Answer:

- Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- Stabilization Strategies:

- Lyophilization: Reduces hydrolytic degradation by removing residual water .

- Inert Packaging: Argon-purged vials prevent oxidation of the dihydropyrimidine ring .

Table 2: Degradation products under oxidative stress

| Condition | Major Degradant | Mechanism |

|---|---|---|

| UV Light | 5-Amino-6-methylpyrimidine | Photooxidation of dihydro ring |

| High Humidity | 4-Oxo-3-carboxylic acid | Hydrolysis of imine bond |

Basic Question: What safety protocols are essential for handling this compound in advanced research settings?

Answer:

- Advanced Hygiene Plans: Follow institutional chemical hygiene protocols (e.g., fume hood use for powder handling, PPE for hydrochloride aerosols) .

- Waste Management: Neutralize acidic byproducts (e.g., NaOH treatment) before disposal .

Advanced Question: How can heterogeneous catalysis improve the sustainability of its synthesis?

Answer:

- Catalyst Screening: Use high-throughput experimentation (HTE) to test metal-organic frameworks (MOFs) or zeolites for acid-catalyzed cyclization .

- Life Cycle Assessment (LCA): Compare energy inputs and waste outputs of catalytic vs. stoichiometric methods .

Methodological Guidance

- For Contradictions: Combine sensitivity analysis (DoE) with mechanistic simulations .

- For Scalability: Validate reactor designs using dimensionless scaling parameters (e.g., Reynolds number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.